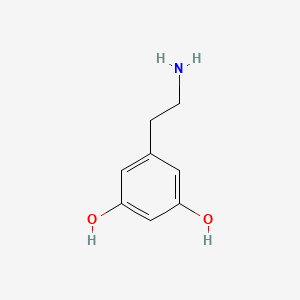

3,5-Dihydroxybenzeneethanamine

Description

3,5-Dihydroxybenzeneethanamine is a phenethylamine derivative featuring a benzene ring substituted with hydroxyl groups at the 3 and 5 positions and an ethanamine side chain. The compound’s hydroxyl groups confer polarity and metal-chelating capabilities, while the ethanamine moiety may influence biological activity, such as interactions with proteins or nucleic acids.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-(2-aminoethyl)benzene-1,3-diol |

InChI |

InChI=1S/C8H11NO2/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2,9H2 |

InChI Key |

MCRRJJIDXUJDBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

(a) 3,5-Dimethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzeneethanamine (CAS 207740-41-8)

- Substituents : Methoxy groups at 3,5 positions; propenyloxy group at position 3.

- Molecular Weight : 251.32 g/mol.

- Key Differences: Methoxy groups reduce acidity compared to hydroxyl groups, enhancing lipophilicity. This compound’s increased hydrophobicity may improve membrane permeability but reduce water solubility .

(b) (3,5-Dihydroxyphenyl)methanol Derivatives

- Substituents : Hydroxymethyl group at the benzene core.

- Synthesis : Prepared via nucleophilic substitution in DMF with cesium carbonate, yielding fluorescent dendrimers (e.g., compounds 6 , 7 , and 10 ) .

- Key Differences : The hydroxymethyl group replaces the ethanamine chain, prioritizing applications in fluorescence-based materials over bioactivity.

(c) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Substituents : 3,4-dihydroxy groups and an acrylic acid side chain.

- Molecular Weight : 180.16 g/mol.

- Key Differences : The catechol (3,4-dihydroxy) structure enhances antioxidant activity and enzyme inhibition compared to 3,5-dihydroxy isomers. The acrylic acid group enables conjugation with biomolecules, unlike the ethanamine group .

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Key Properties |

|---|---|---|---|---|

| 3,5-Dihydroxybenzeneethanamine | 3,5-OH, ethanamine | 153.18* | Moderate in water | Polar, chelates metals |

| 3,5-Dimethoxy-4-propenyloxy analog | 3,5-OCH₃, 4-propenyloxy | 251.32 | Low water solubility | Lipophilic, reactive |

| (3,5-Dihydroxyphenyl)methanol | 3,5-OH, hydroxymethyl | ~200–300 (varies) | Soluble in DMF | Fluorescent, dendrimer core |

| Caffeic acid | 3,4-OH, acrylic acid | 180.16 | Water-soluble | Antioxidant, UV-absorbing |

*Calculated based on molecular formula C₈H₁₁NO₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.